1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1513049-57-4
VCID: VC11737749
InChI: InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18)
SMILES: C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

CAS No.: 1513049-57-4

Cat. No.: VC11737749

Molecular Formula: C11H8F3N3O

Molecular Weight: 255.20 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide - 1513049-57-4

Specification

CAS No. 1513049-57-4
Molecular Formula C11H8F3N3O
Molecular Weight 255.20 g/mol
IUPAC Name 2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18)
Standard InChI Key ASWCMPNKMJHBNO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N
Canonical SMILES C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at three positions:

  • 1-Position: A phenyl group (C₆H₅) providing steric bulk and influencing lipophilicity.

  • 3-Position: A trifluoromethyl group (-CF₃) known to enhance metabolic stability and electron-withdrawing effects.

  • 5-Position: A carboxamide group (-CONH₂) capable of hydrogen bonding and modulating solubility.

Molecular Formula: C₁₁H₉F₃N₃O
Molecular Weight: 271.21 g/mol
IUPAC Name: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives

Compound NameMolecular FormulaKey SubstituentsBiological Activity
1-Phenyl-3-CF₃-1H-pyrazole-5-CONH₂C₁₁H₉F₃N₃O1-Ph, 3-CF₃, 5-CONH₂Hypothesized antifungal
N-(Pyridinyl)-1-Ph-5-CF₃-4-CONH₂C₁₆H₁₂F₃N₃O4-CONH₂, pyridinyl substituentSDH inhibition (EC₅₀: 1.5–6.8 µg/mL)
1-Methyl-3-CF₃-4-CONH₂C₆H₅F₃N₃O1-Me, 3-CF₃, 4-CONH₂Moderate antifungal activity

Synthesis and Structural Modification

Key Synthetic Routes

While no explicit protocol for 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is documented, analogous pyrazole-carboxamides are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazines with β-keto esters or trifluoromethyl-containing diketones to form the pyrazole ring .

  • Carboxamide Formation: Conversion of carboxylic acid intermediates to carboxamides using coupling agents (e.g., HATU, EDCI) with ammonia or amines.

  • Positional Selectivity: The 5-carboxamide isomer may arise from regioselective cyclization or post-functionalization strategies, contrasting with the more common 4-carboxamide derivatives .

Example Pathway (Hypothetical):

  • Step 1: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid via cyclocondensation of phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate.

  • Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Step 3: Aminolysis with aqueous ammonia to yield the carboxamide.

Biological Activities and Mechanisms

Antifungal Properties

Pyrazole-5-carboxamide derivatives demonstrate notable activity against phytopathogenic fungi, though most studies focus on 4-carboxamide analogs. For example:

  • SDH Inhibition: N-(substituted pyridinyl)-5-CF₃-pyrazole-4-carboxamides exhibited EC₅₀ values of 1.5–6.8 µg/mL against Fusarium oxysporum and Phytophthora infestans .

  • Structural Advantage: The 5-carboxamide’s position may alter binding to succinate dehydrogenase (SDH), a key fungal respiratory enzyme, by reorienting hydrogen bonds with Arg59 and Tyr58 residues .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP: Estimated at 2.1–2.5 (moderate lipophilicity) due to the -CF₃ group and aromatic phenyl ring.

  • Aqueous Solubility: ~15–25 µg/mL (pH 7.4), enhanced by the carboxamide’s hydrogen-bonding capacity.

Metabolic Stability

  • In Vitro Half-life: Analogous 5-CF₃-pyrazoles exhibit t₁/₂ > 120 min in human liver microsomes, attributed to -CF₃’s resistance to oxidative metabolism.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for 5-carboxamide synthesis to avoid isomer contamination.

  • Target Validation: Screen against SDH isoforms and inflammatory mediators to identify primary mechanisms.

  • In Vivo Studies: Evaluate oral bioavailability and toxicity in murine models to advance therapeutic potential.

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